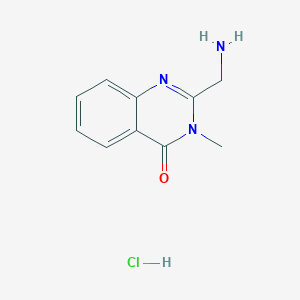

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-methylquinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14;/h2-5H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDLVADXTNZYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formaldehyde and a secondary amine under acidic conditions to form the quinazolinone core. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one

This compound can participate in several types of chemical reactions, including oxidation. It can be oxidized to yield various products, which is significant in its applications as an enzyme inhibitor.

Oxidation Reaction:

-

Mechanism : The compound can undergo oxidation, potentially altering its functional groups.

-

Applications : Oxidation products may exhibit different biological activities, contributing to its role in medicinal chemistry.

Mechanism of Action as an Enzyme Inhibitor

The primary mechanism of action for 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one involves its role as an enzyme inhibitor. It has been shown to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis. This inhibition may lead to reduced cell proliferation in certain cancer cells.

Inhibition of Thymidylate Synthase:

-

Role : Inhibits thymidylate synthase, affecting DNA synthesis.

-

Impact : Reduced cell proliferation in cancer cells.

Biological Activities:

-

Enzyme Inhibition : Acts as an inhibitor of thymidylate synthase.

-

Pharmacological Applications : Potential use in cancer treatment due to its effect on cell proliferation.

Comparison with Other Quinazolinone Derivatives

Other quinazolinone derivatives, such as 2,3-dihydroquinazolin-4(1H)-one , have been synthesized using different methods, including the use of reverse zinc oxide micelles as catalysts in aqueous media . These methods highlight the versatility of quinazolinone synthesis and their diverse applications in chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Research indicates that derivatives of quinazolinones, including 2-(aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride, have shown potential as:

- Anticancer Agents : Studies have demonstrated that quinazolinone derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a related compound was found to induce apoptosis in MCF-7 cells and arrest them in the G2/M phase of the cell cycle .

- Antimicrobial Agents : The structural characteristics of this compound suggest potential antibacterial and antifungal activities. Research on similar compounds has highlighted their efficacy against various pathogens, indicating that this compound may possess similar properties .

- Kinase Inhibitors : The compound's ability to interact with specific enzymes positions it as a candidate for developing kinase inhibitors, which are crucial in cancer therapy. In particular, studies have shown that certain derivatives can effectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity .

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Activity against bacteria and fungi | |

| Kinase Inhibition | Interaction with EGFR and other kinases |

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in real-world scenarios:

- Case Study 1: Anticancer Activity : A study involving the evaluation of structural analogs demonstrated that specific modifications to the quinazolinone core significantly enhanced antiproliferative activity against multiple cancer cell lines compared to standard chemotherapeutics like Gefitinib .

- Case Study 2: Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit notable antimicrobial properties against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the quinazolinone core.

Comparison with Similar Compounds

2-(Aminomethyl)-3-phenylquinazolin-4-one Hydrochloride (CAS 22126-93-8)

- Molecular Formula : C₁₅H₁₄ClN₃O

- Molecular Weight : 287.75 g/mol

- Key Differences: The 3-position substituent is a phenyl group instead of a methyl group. The quinazolinone ring is fully aromatic (non-dihydro form), reducing conformational flexibility compared to the dihydroquinazolinone core of the target compound.

- Implications: Increased lipophilicity due to the phenyl group may enhance membrane permeability but reduce aqueous solubility . Aromaticity in the quinazolinone ring could alter binding affinity to targets like GABA receptors or kinases .

2-(Aminomethyl)-3,4-dihydroquinazolin-4-one Dihydrochloride (CAS 1955498-69-7)

- Molecular Formula: Not explicitly stated (evidence suggests a dihydrochloride salt of a dihydroquinazolinone).

- Key Differences :

- Lacks the 3-methyl group present in the target compound.

- Contains two hydrochloride ions (dihydrochloride salt) versus one in the target compound.

- Higher chloride content could influence solubility and ionic strength in formulations .

Milnacipran Hydrochloride (CAS 101152-94-7)

- Molecular Formula : C₁₅H₂₂N₂O·HCl

- Molecular Weight : 282.80 g/mol

- Key Differences: Structurally distinct: Cyclopropane-carboxamide core vs. quinazolinone. Functional groups: Contains diethylamine and phenyl groups instead of aminomethyl and methyl substituents.

- Therapeutic Relevance: Clinically approved as a serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia. The target compound’s quinazolinone scaffold may target different pathways (e.g., kinase inhibition) compared to milnacipran’s SNRI mechanism .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Aqueous Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~260–280† | ~1.5–2.0 | Moderate | 3-methyl, 2-aminomethyl |

| 3-Phenyl Analog (CAS 22126-93-8) | 287.75 | ~2.5–3.0 | Low | 3-phenyl, 2-aminomethyl |

| Dihydroquinazolinone (CAS 1955498-69-7) | ~280–300† | ~1.0–1.5 | High | 2-aminomethyl (no 3-methyl) |

| Milnacipran Hydrochloride | 282.80 | ~1.8 | High | Cyclopropane, diethylamine |

*LogP: Octanol-water partition coefficient (estimated using structural analogs).

Therapeutic Potential and Research Findings

- Target Compound: Limited data are available, but its dihydroquinazolinone scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) in related molecules. The 3-methyl group may optimize steric interactions with hydrophobic enzyme pockets .

- Milnacipran: Demonstrates robust SNRI activity (norepinephrine reuptake inhibition > serotonin), validated in fibromyalgia trials. Its cyclopropane structure contributes to metabolic stability .

Notes

Evidence Limitations : Direct pharmacological data for the target compound are absent in the provided sources; comparisons rely on structural analogs and inferred properties.

Safety and Synthesis: No toxicity or synthesis details are available for the target compound; refer to analogs like CAS 1955498-69-7 for preliminary guidance .

Biological Activity

2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 189.21 g/mol

- Appearance : Typically appears as a white to off-white solid.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving anthranilic acid derivatives and aldehydes. A notable method involves the use of ZnO nanomicelles as catalysts to enhance yield and reduce reaction time .

Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is crucial for treating hyperpigmentation disorders. In vitro assays demonstrated that derivatives of quinazolinone, including this compound, exhibit significant inhibitory effects on tyrosinase activity, comparable to established inhibitors like kojic acid. The structure-activity relationship studies suggest that modifications at the 3 and 4 positions of the quinazolinone ring significantly influence activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Research indicates that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related disorders. The antioxidant activity is often assessed using DPPH and ABTS assays, where higher concentrations of the compound show increased scavenging ability .

Cytotoxic Effects

In cellular assays using B16F10 murine melanoma cells, the compound exhibited low cytotoxicity at concentrations below 20 µM over 48 and 72 hours. This suggests a favorable safety profile for further therapeutic exploration . However, some analogs showed significant cytotoxicity, indicating the importance of structural modifications in enhancing selectivity and reducing toxicity.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituents at Positions 3 and 4 : The presence of electron-donating or withdrawing groups can enhance or diminish inhibitory activity.

- Aromatic Moieties : The incorporation of specific aromatic groups at strategic locations increases binding affinity to the active site of tyrosinase.

- Linker Variations : Modifications in the amine linker can affect both solubility and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride, and how are yields optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing precursors (e.g., substituted benzaldehydes or hydrazides) in polar solvents like ethanol or DMSO with catalytic acids (e.g., glacial acetic acid). For example, analogous quinazolinone derivatives are prepared by reacting amino-triazole intermediates with aldehydes under reflux, followed by solvent evaporation and crystallization . Yield optimization often requires adjusting stoichiometry, reaction time (e.g., 4–18 hours), and purification via recrystallization (water-ethanol mixtures yield ~65% purity) .

- Key Parameters :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Time | 4–18 hours | |

| Solvent | Ethanol/DMSO | |

| Yield | 60–75% |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Melting Point (m.p.) : Consistency with literature values (e.g., 141–143°C for analogous compounds) indicates purity .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages.

- Critical Notes : Discrepancies in melting points (>5°C deviation) suggest impurities; repurification via column chromatography or recrystallization is advised .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

- Methodology :

- In Vitro Assays : Dose-response curves (e.g., IC) against target enzymes or cell lines (e.g., kinases, cancer cells).

- Selectivity Screening : Cross-testing against related off-target proteins to establish specificity.

- Structural Analogs : Comparing activity with derivatives (e.g., 3-amino-6-chloro-2-methyl-4-phenyl analogs) to identify pharmacophore contributions .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the synthesis and reaction design for this compound?

- Methodology :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict viable synthetic routes .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for yield improvement .

- Example : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% in reaction optimization .

Q. What statistical approaches are recommended for optimizing reaction conditions and reducing experimental iterations?

- Methodology :

- Design of Experiments (DoE) : Fractional factorial designs screen critical variables (temperature, molar ratios, solvents) with minimal runs .

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., solvent polarity vs. yield) .

- Case Study : A 3 factorial design reduced reaction optimization steps from 50 to 12 trials for a related quinazolinone derivative .

Q. How should researchers address contradictions in biological activity data across different studies involving this compound?

- Methodology :

- Meta-Analysis : Normalize data using standardized metrics (e.g., pIC) and assess assay conditions (pH, cell lines, incubation times) .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Structural Verification : Recheck compound purity and stereochemistry, as impurities or racemization may explain discrepancies .

Q. What strategies are effective in modifying the quinazolinone core to improve target selectivity while maintaining solubility?

- Methodology :

- Bioisosteric Replacement : Substitute the 3-methyl group with electronegative moieties (e.g., Cl, CF) to enhance binding without compromising solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the aminomethyl position to improve bioavailability .

- Computational Docking : Molecular dynamics simulations guide substitutions that fit target active sites (e.g., kinase ATP pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.